molecular formula C9H10BrCl B3078969 1-Bromo-3-(3-chloropropyl)benzene CAS No. 1057673-67-2

1-Bromo-3-(3-chloropropyl)benzene

Cat. No. B3078969
CAS RN: 1057673-67-2
M. Wt: 233.53 g/mol
InChI Key: CYHRONPSDOWYGF-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloropropyl)benzene is a chemical compound with the molecular weight of 233.54 . Its IUPAC name is this compound .


Synthesis Analysis

This compound is typically produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be synthesized from ethylene and methylene chlorobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2 .

Scientific Research Applications

Polycondensation Reactions

1-Bromo-3-(3-chloropropyl)benzene has been studied in polycondensation reactions with benzene in the presence of aluminum chloride, revealing its potential as a catalyst in these processes (Kolesnikov & Korshak, 1953).

Synthesis of Biaryls

In the synthesis of ortho-CF2Br-Substituted Biaryls, a derivative of this compound was used, showcasing its role in creating complex molecular structures (Muzalevskiy et al., 2009).

Friedel-Crafts Acylation

The compound has been utilized in Friedel-Crafts acylation, a critical step in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis (Lukáč & Mohapatra, 1992).

Organometallic Synthesis

This compound plays a significant role in the synthesis of organometallic compounds, such as the creation of new compounds with ferrocenylethynyl groups (Fink et al., 1997).

Halogenation Reactions

It's used in halogenation reactions, particularly in the synthesis of polyalkylbenzenes, highlighting its application in the modification of aromatic compounds (Bovonsombat & Mcnelis, 1993).

Development of Functional Organolithium Reagents

The compound is key in generating functional organolithium reagents, which are crucial intermediates in organic synthesis (Smith et al., 2013).

Synthesis of Advanced Materials

This compound is also employed in the synthesis and characterization of advanced materials, such as graphene nanoribbons (Patil et al., 2012).

Fluorescence Properties

It has been used in the study of fluorescence properties, offering insights into novel photoluminescent materials (Zuo-qi, 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed, and toxic if inhaled. It may cause respiratory irritation and is suspected of causing genetic defects .

properties

IUPAC Name

1-bromo-3-(3-chloropropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHRONPSDOWYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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